Tert-butyl(triphenylphosphoranyl)acetate
Description
tert-Butyl(triphenylphosphoranyl)acetate (C23H28O2P, molecular weight 383.44 g/mol) is a phosphorus-containing ylide widely utilized in organic synthesis, particularly in Wittig reactions for alkene formation. Its structure features a tert-butyl ester group attached to a phosphoranylidene moiety (P=C), which enables reactivity with carbonyl compounds to form substituted alkenes . The compound is also known by synonyms such as (tert-butoxycarbonylmethylene)triphenylphosphorane and is valued for its stability and selectivity in sterically demanding reactions due to the bulky tert-butyl group .
Properties
Molecular Formula |
C24H26O2P+ |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C24H26O2P/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3/q+1 |
InChI Key |
FAAWALIHTWKRML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
1.1 Carbon-Carbon Bond Formation
One of the primary applications of tert-butyl(triphenylphosphoranyl)acetate is its use in the formation of carbon-carbon bonds through ylide chemistry. The compound acts as a phosphonium ylide precursor, which can react with aldehydes and ketones to form α,β-unsaturated esters. This reaction is significant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Case Study: Synthesis of α,β-Unsaturated Esters
In a study published in Organic Letters, researchers demonstrated the utility of this compound in synthesizing α,β-unsaturated esters via a Wittig-type reaction. The reaction involved treating the ylide with different aldehydes under mild conditions, yielding high selectivity and good yields (up to 85%) for the desired products .
Pharmaceutical Applications
2.1 Drug Development
This compound has been explored for its potential in drug development due to its ability to facilitate complex molecular transformations. Its derivatives have been synthesized and evaluated for biological activity.
Case Study: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of compounds derived from this compound. The researchers synthesized a series of derivatives and tested their efficacy against various cancer cell lines. One derivative exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a lead compound for further development .
4.1 Green Chemistry Initiatives
The compound's role in green chemistry has also been investigated, particularly regarding its use in solvent-free reactions and as a catalyst in environmentally friendly processes.
Case Study: Solvent-Free Synthesis
Research conducted at a leading university demonstrated that this compound could facilitate solvent-free reactions between various substrates, resulting in reduced waste and improved reaction times. The study reported that reactions conducted under these conditions not only maintained high yields but also minimized environmental impact .
Comparison with Similar Compounds
tert-Butyl 2-Methyl-2-(4-nitrophenyl)acetate
Molecular Formula: C15H19NO5 (293.31 g/mol) Crystal System: Monoclinic, space group P21/c Structural Features:
- The molecule exhibits a bent conformation with a dihedral angle of 61.8(2)° between the tert-butyl ester and phenyl ring planes .
- The nitro group is coplanar with the phenyl ring (dihedral angle: 0.8(2)°), facilitating resonance stabilization .
- Weak C–H···O hydrogen bonds form a 2D layered structure in the crystal lattice, combining hydrophilic (hydrogen-bonded regions) and hydrophobic (methyl/tert-butyl) domains .
Comparison : Unlike tert-butyl(triphenylphosphoranyl)acetate, this compound lacks the ylide structure, rendering it inert in Wittig reactions. However, its nitro substituent enhances electron-withdrawing effects, which could influence reactivity in nucleophilic substitutions or crystallographic packing .
Ethyl (Triphenylphosphoranylidene)acetate
Molecular Formula : C22H21O2P (356.37 g/mol)
Key Properties :
- A classic Wittig reagent with an ethyl ester group instead of tert-butyl.
- The smaller ethyl group reduces steric hindrance, often leading to higher reaction rates but lower selectivity compared to tert-butyl analogs .
- Safety data indicate hazards such as phosphorus oxide emissions during combustion .
Comparison : The tert-butyl variant’s bulkiness improves selectivity in forming trans-alkenes due to steric constraints, whereas the ethyl derivative may favor more rapid but less selective reactions .
Tetrabutylphosphonium Acetate
Molecular Formula : C18H39O2P (318.48 g/mol)
Applications : An ionic liquid used in catalysis and green chemistry. Unlike ylides, phosphonium salts lack a reactive P=C bond and are instead valued for their low volatility and high thermal stability .
Comparison: While both compounds contain phosphorus, tetrabutylphosphonium acetate is non-reactive in Wittig chemistry. Its primary utility lies in solvent systems or as a phase-transfer catalyst, contrasting sharply with the ylide’s role in alkene synthesis .
Data Tables
Table 1: Structural and Crystallographic Comparison
Research Findings
- Crystal Packing : The tert-butyl group in this compound likely disrupts close packing in the solid state, reducing melting points compared to nitro-substituted analogs .
- Reactivity Trends : Bulky substituents (e.g., tert-butyl) in ylides favor trans-alkene formation, while smaller esters (e.g., ethyl) yield mixed stereochemistry .
- Hydrogen Bonding : Nitro-substituted derivatives exhibit stronger intermolecular interactions (e.g., C–H···O), forming stable 2D layers, whereas ylides prioritize covalent reactivity over hydrogen bonding .
Q & A
Q. What are the critical storage and handling protocols for tert-butyl(triphenylphosphoranyl)acetate to prevent degradation and ensure safety?
- Methodological Answer: Store in tightly closed containers under inert atmosphere (e.g., nitrogen) at room temperature in a cool, well-ventilated area to minimize oxidation or hydrolysis . Avoid ignition sources (e.g., open flames, sparks) and ground metal containers during transfers to prevent static discharge . Use non-sparking tools for handling .
Q. Which personal protective equipment (PPE) is recommended when working with this compound in laboratory settings?
Q. What analytical methods are commonly employed to confirm the purity and structure of this compound?
- Methodological Answer: Structural confirmation is achieved via H/C NMR and high-resolution mass spectrometry (HRMS). Purity analysis can utilize HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron ionization. Cross-reference spectral data with computational predictions (e.g., PubChem or NIST databases) .
Q. How should accidental exposure to this compound be managed in the laboratory?
- Methodological Answer:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored.
- Skin Contact: Wash immediately with soap and water; apply emollients if irritation persists.
- Eye Exposure: Rinse with water for 15 minutes and consult an ophthalmologist.
Chronic exposure requires monitoring for neurotoxic symptoms (e.g., cholinesterase inhibition) .
Q. What are the primary health hazards associated with this compound exposure?
- Methodological Answer: Acute hazards include respiratory irritation (coughing, wheezing) and central nervous system effects (dizziness, headache) . Chronic exposure may cause skin sensitization, but no carcinogenicity has been reported in animal models .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound to maximize yield and selectivity?
- Methodological Answer:
- Solvent Selection: Use anhydrous THF or dichloromethane to minimize hydrolysis.
- Catalysis: Employ palladium or nickel catalysts for cross-coupling reactions.
- Kinetic Monitoring: Track intermediates via in-situ P NMR or FTIR spectroscopy. Adjust reagent stoichiometry (e.g., triphenylphosphine:acetate ratio) to suppress side reactions .
Q. What strategies are effective in resolving contradictions between reported toxicity data for organophosphorus compounds like this compound?
- Methodological Answer: Conduct comparative studies using:
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer: The triphenylphosphoranyl group stabilizes transition states via resonance and steric effects. Computational tools (DFT, molecular docking) can predict reactivity trends. Experimentally, Hammett plots correlate substituent effects with reaction rates (e.g., SN2 vs. SN1 pathways) .
Q. What environmental impact assessments are necessary when disposing of this compound waste?
- Methodological Answer:
Q. How can computational modeling predict the metabolic pathways and degradation products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
